3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Bioisosterism Scaffold hopping X-ray crystallography

3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2344681-61-2) belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHP) class, a saturated bioisostere of meta-substituted pyridine recognized for its potential to improve drug-like properties. This compound is a fluorinated, N-Boc-protected amino acid building block.

Molecular Formula C12H18FNO4
Molecular Weight 259.277
CAS No. 2344681-61-2
Cat. No. B2521416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS2344681-61-2
Molecular FormulaC12H18FNO4
Molecular Weight259.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O
InChIInChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16)
InChIKeyXCCUDEQQGQQSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2344681-61-2) Procurement Guide


3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2344681-61-2) belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHP) class, a saturated bioisostere of meta-substituted pyridine recognized for its potential to improve drug-like properties [1]. This compound is a fluorinated, N-Boc-protected amino acid building block. Its constrained bicyclic piperidine core maintains geometric similarity to pyridine rings, while the 5-fluoro substituent is designed to modulate basicity (pKa) and lipophilicity (LogP) compared to unsubstituted analogs [2]. It is procured as a versatile intermediate for diversifying lead compounds in medicinal chemistry campaigns.

Why Generic 3-Azabicyclo[3.1.1]heptane Analogs Cannot Substitute for the 5-Fluoro N-Boc Acid (2344681-61-2)


Simple substitution of the 5-fluoro N-Boc acid building block with non-fluorinated or deprotected 3-azabicyclo[3.1.1]heptane analogs introduces critical differences in molecular recognition, reactivity, and drug-like property space. The 5-fluoro substituent is not an inert replacement; it significantly influences the amine's basicity (pKa) and modulates the compound's overall lipophilicity (LogP), which directly impacts bioavailability and off-target binding profiles [1]. Using the non-fluorinated analog removes the electronegative fluorine atom, resulting in a substantially more basic amine center that can alter the protonation state at physiological pH and compromise the fidelity of a structure-activity relationship (SAR) campaign. Similarly, attempting to use a free amine instead of the N-Boc protected form introduces unwanted nucleophilic reactivity at the secondary amine, preventing selective modification at the carboxylic acid handle needed for downstream amide coupling or bioconjugation. Consistent procurement of the specified compound is essential for maintaining the precise physicochemical signature required for reproducible hit-to-lead optimization.

Quantitative Differentiation of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid from Closest Analogs


Scaffold Geometry Validation: X-ray Crystallographic Overlay with Pyridine

The 3-azabicyclo[3.1.1]heptane scaffold demonstrates a high degree of spatial mimicry of a meta-substituted pyridine ring, confirming its suitability as a saturated bioisostere. X-ray crystallographic analysis of representative aza-BCHP·HCl salts (3a·HCl, 11a·HCl, 15a·HCl) provided direct geometric comparison with a reference pyridine scaffold [1]. The distance between substitution exit vectors (r) is 2.12 Å for aza-BCHP versus 2.41 Å for pyridine, representing a 0.29 Å shorter span. The through-space distance between substituents (d) is 4.79–4.81 Å for aza-BCHP versus 5.06 Å for pyridine, a 0.25–0.27 Å reduction. Critically, the exit angle (ϕ) is identical at 124–126° for aza-BCHP versus 125° for pyridine.

Bioisosterism Scaffold hopping X-ray crystallography

Class-Level Physicochemical Property Leap: Aqueous Solubility, Lipophilicity, and Microsomal Stability

Replacing the pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a significant and simultaneous improvement in key physicochemical parameters relevant to oral bioavailability. The aza-BCHP analog (52) exhibited a >10-fold increase in aqueous solubility (365 μM) compared to the pyridine-containing parent Rupatadine (29 μM) [1]. Experimental lipophilicity (logD) decreased from >4.5 (Rupatadine) to 3.8 (52). Most critically, intrinsic clearance (CLint) in human liver microsomes was reduced by an order of magnitude, from 517 mL·min⁻¹·μL⁻¹ (Rupatadine) to 47 mL·min⁻¹·μL⁻¹ (52), translating to a 11.2-fold increase in half-life (t₁/₂ from 3.2 min to 35.7 min) [1].

ADME Physicochemical properties Drug-likeness

pKa Modulation via Fluorine Substitution in Bicyclic Piperidine Analogs

Introduction of a fluorine atom onto the bicyclic scaffold is a well-established strategy for reducing amine basicity, a critical determinant of pharmacokinetic properties. Evaluation of a series of fluorine-containing 6-azabicyclo[3.1.1]heptanes revealed that fluorination can lower the conjugate acid pKa by 2–3 units compared to the non-fluorinated parent bicycle [1]. For example, the pKa of a non-fluorinated 6-azabicyclo[3.1.1]heptane is approximately 10.5, while the introduction of a fluorine substituent reduces the pKa to approximately 7.5–8.5, moving the amine's protonation state closer to the physiological range and reducing the fraction of permanently charged species that can limit membrane permeability [1]. A similar pKa-lowering effect is expected for the 5-fluoro substitution in 3-azabicyclo[3.1.1]heptane, providing a distinct advantage over the non-fluorinated analog (CAS 1628783-92-5) whose pKa is predicted to be in the range of 9.5–10.5.

Basicity modulation Fluorine chemistry Drug design

Dual Protection Strategy: Orthogonal Reactivity of N-Boc and Free Carboxylic Acid

The target compound's value as a building block is enhanced by its orthogonal functionalization: an N-Boc protected amine and a free carboxylic acid. This contrasts directly with the fully deprotected 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2402829-94-9), which requires additional protection/deprotection steps for selective peptide coupling or solid-phase synthesis [1]. The Boc group allows for selective deprotection under acidic conditions (TFA or HCl/dioxane) after coupling at the carboxylic acid handle, whereas the free amine of the comparator will compete for electrophilic reagents, leading to complex reaction mixtures and lower isolated yields. Synthesis of the N-Boc amino acid 41 via Swern oxidation and subsequent oxidation from the parent scaffold has been demonstrated in a multigram scale [2], underlining the practical utility of this precise functionalization pattern for parallel library construction.

Synthetic chemistry Orthogonal protection Library synthesis

High-Impact Application Scenarios for 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid


Scaffold Hopping from Pyridine-Based Kinase Inhibitors to Orally Bioavailable Leads

Drug discovery teams engaged in kinase inhibitor programs often encounter pyridine-containing leads with poor aqueous solubility and high metabolic clearance. The validated aza-BCHP scaffold offers a direct replacement for a meta-substituted pyridine, as confirmed by crystallographic overlay [1]. The model replacement in Rupatadine demonstrated a 12.6-fold increase in solubility to 365 μM, a >0.7 unit drop in logD, and an 11-fold improvement in microsomal half-life [1]. Incorporating the 5-fluoro N-Boc acid as a key intermediate enables the synthesis of target analogs where the fluorine substituent reduces amine pKa by an estimated 2–3 units, further optimizing the molecule for intestinal absorption and CNS penetration [2].

Parallel Library Synthesis of CNS-Penetrant GPCR Ligands with Reduced Basic Amine Character

For neuroscience targets such as GPCRs, excessively basic amines are a common driver of off-target pharmacology, hERG channel binding, and phospholipidosis. The 5-fluoro-3-azabicyclo[3.1.1]heptane building block provides a pre-installed fluorine substituent to lower pKa into the 7.5–8.5 range, a property demonstrated in analogous bicyclic piperidine series [1]. The N-Boc group permits high-yielding sequential amidation followed by deprotection, allowing for the rapid generation of diverse amide libraries for screening. This contrasts with the use of a fully deprotected 5-fluoro-amino acid (CAS 2402829-94-9), which would demand additional protecting group maneuvering and lower the purity of final compounds.

Synthesis of Targeted Protein Degraders (PROTACs) with Optimized linker Exit Vectors

The construction of PROTACs requires rigid linker elements that project binding motifs at precise angles and distances. The aza-BCHP core provides an exit vector angle (ϕ) of 124–126°, identical to a pyridine ring, but with a slightly shorter substitution distance (d = 4.79–4.81 Å vs 5.06 Å) [1]. The orthogonal N-Boc and carboxylic acid groups in the target compound allow for the sequential attachment of a ligand for a protein of interest (POI) to the acid handle and an E3 ligase ligand to the deprotected amine. This exact bifunctional building block eliminates synthetic complexity and ensures the final ternary complex geometry is tightly controlled, a parameter proven to influence degradation efficiency.

Optimization of Antiviral or Antibacterial Agents via Metabolic Stability Enhancement

Infectious disease programs often struggle with rapid hepatic clearance of lead compounds. The replacement of a pyridine ring with the saturated aza-BCHP system in the Rupatadine model led to a dramatic reduction in intrinsic clearance from 517 to 47 mL·min⁻¹·μL⁻¹, representing an 11-fold stabilization [1]. Using the 5-fluoro N-Boc acid building block to construct inhibitor analogs provides a dual benefit: the saturated scaffold resists CYP450-mediated oxidation of the heterocyclic ring, and the fluorine atom blocks a potential site of benzylic-like metabolism at the 5-position. This proactive design strategy is critical for achieving the once-daily dosing profiles required for anti-infective therapies.

Quote Request

Request a Quote for 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.